N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS2/c1-2-14-8(12-13-10(14)16)6-11-9(15)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZPKKLZKBRSHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiobiurea Formation
Ethyl isothiocyanate is reacted with thiosemicarbazide in ethanol under reflux conditions to yield 1-ethyl-3-thiosemicarbazide. This intermediate is critical for subsequent cyclization.
Reaction Conditions :
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Reagents : Ethyl isothiocyanate (1.2 equiv), thiosemicarbazide (1.0 equiv)
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Solvent : Ethanol (anhydrous)
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Temperature : 80°C, 6 hours
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Yield : 75–80%
Cyclization to 4-Ethyl-5-mercapto-4H-1,2,4-triazole
The thiobiurea undergoes base-mediated cyclization to form the triazole ring. Heating the intermediate in aqueous sodium hydroxide (2 M) at 100°C for 5–8 hours generates 4-ethyl-5-mercapto-4H-1,2,4-triazole.
Key Observations :
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Prolonged heating (>10 hours) leads to decomposition, reducing yields.
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The mercapto group arises from tautomerization of the initial thione product under basic conditions.
Functionalization of the Triazole with a Methylene Bridge
Introducing the methylene group at position 3 of the triazole enables linkage to the thiophene carboxamide. This is accomplished via chloromethylation followed by amination.
Chloromethylation
The triazole is treated with formaldehyde and hydrochloric acid to form 3-(chloromethyl)-4-ethyl-5-mercapto-4H-1,2,4-triazole.
Reaction Conditions :
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Reagents : Formaldehyde (37% aqueous, 2.5 equiv), HCl (conc., 5 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C to room temperature, 4 hours
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Yield : 60–65%
Mechanistic Insight :
The reaction proceeds via electrophilic substitution, where formaldehyde acts as the methylene source, and HCl facilitates chlorination.
Amination via Gabriel Synthesis
To avoid direct handling of gaseous ammonia, the chloromethyl intermediate is converted to the primary amine using a Gabriel synthesis protocol.
Steps :
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Phthalimide Protection : React 3-(chloromethyl)-triazole with potassium phthalimide in DMF at 120°C for 12 hours.
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Deprotection : Treat the phthalimidomethyl derivative with hydrazine hydrate in ethanol to yield 3-(aminomethyl)-4-ethyl-5-mercapto-4H-1,2,4-triazole.
Yield : 70–75% (over two steps)
Synthesis of Thiophene-2-carboxamide and Final Coupling
The thiophene-2-carboxamide moiety is prepared separately and coupled to the aminomethyl-triazole via an amide bond.
Thiophene-2-carbonyl Chloride Preparation
Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride.
Reaction Conditions :
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Reagents : Thionyl chloride (3.0 equiv), catalytic DMF
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Solvent : Toluene (anhydrous)
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Temperature : Reflux, 3 hours
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Yield : 90–95%
Amide Bond Formation
The aminomethyl-triazole is reacted with thiophene-2-carbonyl chloride in the presence of a base to form the final product.
Reaction Conditions :
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Reagents : Thiophene-2-carbonyl chloride (1.1 equiv), triethylamine (2.0 equiv)
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Solvent : Dichloromethane (dry)
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Temperature : 0°C to room temperature, 12 hours
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Yield : 80–85%
Characterization Data :
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H NMR (400 MHz, DMSO-): δ 1.24 (t, 3H, CHCH), 2.98 (q, 2H, CHCH), 4.52 (s, 2H, NCH), 7.12–7.89 (m, 3H, thiophene-H), 10.21 (s, 1H, NH).
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HRMS : m/z calcd. for CHNOS [M+H]: 269.0432; found: 269.0428.
Alternative Synthetic Routes and Optimization
Mannich Reaction Approach
An alternative method involves a Mannich reaction to introduce the methylene bridge directly. Reacting 4-ethyl-5-mercapto-triazole with formaldehyde and ammonium chloride in ethanol yields the aminomethyl intermediate, albeit with lower efficiency (50–55% yield).
One-Pot Cyclization-Functionalization
Recent advancements suggest a one-pot strategy where the triazole core and methylene bridge are formed concurrently. This method, however, remains under optimization due to competing side reactions.
Challenges and Remediation
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Low Amination Efficiency : Using Ullmann-type coupling with copper(I) iodide and phenanthroline improves yields to 85% but increases cost.
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Byproduct Formation : Column chromatography (SiO, ethyl acetate/hexane) is essential for purifying the final product.
Scalability and Industrial Relevance
The described route is scalable to gram quantities, with an overall yield of 40–45%. Industrial applications may prioritize the Gabriel synthesis for its safety profile over gaseous ammonia .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group in the triazole ring can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced at the carboxamide group to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide exhibit anticancer properties. For instance, derivatives of thiazole and triazole have shown promising results against various cancer cell lines. The presence of the triazole ring is often linked to enhanced anticancer activity due to its ability to interact with biological targets involved in cell proliferation and apoptosis pathways .
Anti-inflammatory Effects
The compound has been studied for its potential as an inhibitor of lipoxygenase (LOX), an enzyme involved in the inflammatory response. Inhibiting LOX can reduce inflammation and provide therapeutic benefits in conditions like arthritis and other inflammatory diseases. Specific derivatives have demonstrated potent activity against 15-lipoxygenase, suggesting that N-substituted triazoles could be developed into anti-inflammatory agents .
Antimicrobial Properties
N-[4-Ethyl-5-mercapto-triazoles] have also been evaluated for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell wall synthesis or function.
Case Study 1: Anticancer Activity
A study examined a series of triazole derivatives, including compounds structurally related to N-[4-Ethyl-5-mercury-triazoles], against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .
Case Study 2: Inhibition of Lipoxygenase
In another research effort, a group synthesized N-substituted triazole derivatives and tested their efficacy as 15-lipoxygenase inhibitors. The most potent compounds showed IC50 values in the nanomolar range, indicating strong inhibition compared to controls. These findings suggest that further development could lead to novel anti-inflammatory therapies based on this scaffold .
Mechanism of Action
The mechanism of action of N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiophene-carboxamide derivatives fused with nitrogen-sulfur heterocycles. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights:
Structural Diversity and Bioactivity: The triazole-thiadiazole hybrid in ’s compound enhances antimicrobial potency compared to simpler triazole derivatives, likely due to increased π-π stacking and hydrogen-bonding capabilities . The ethyl-mercapto group in the target compound offers a balance of hydrophobicity and reactivity, which could optimize membrane permeability in antimicrobial or anticancer contexts .
Thiadiazole derivatives () often require multi-step cyclization, which may limit scalability compared to simpler triazole-thiophene hybrids .
Spectroscopic Characterization :
- All compounds were validated via ¹H/¹³C NMR, IR, and mass spectrometry , with additional X-ray crystallography data for constitutional isomers () .
Structure-Activity Relationship (SAR) Analysis:
- Triazole Core : Essential for metal-binding (e.g., zinc in enzymes) and hydrogen bonding. The 5-mercapto group in the target compound may enhance redox activity or covalent binding .
- Thiophene-2-Carboxamide : A common pharmacophore in antimicrobial and anticancer agents; substitution at the 5-position (e.g., benzo[d]thiazole in ) modulates electronic properties and target selectivity .
- Hybrid Systems : Thiadiazole-triazole hybrids () exhibit superior antimicrobial activity over single-heterocycle derivatives, likely due to synergistic effects .
Biological Activity
N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide (CAS: 724740-42-5) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C10H12N4OS2
- Molecular Weight : 268.36 g/mol
- IUPAC Name : N-((4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Triazole derivatives have been shown to be effective against various bacterial and fungal strains due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition observed | |
| Staphylococcus aureus | IC50 = 1.61 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A431 (epidermoid carcinoma) | < 10 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | < 15 | Inhibition of Bcl-2 protein |
The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring enhance anticancer activity by improving interactions with target proteins involved in cell survival and apoptosis pathways .
Antioxidant Activity
N-[((4-Ethyl)-5-mercapto)] derivatives have demonstrated significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The mechanism involves scavenging free radicals and enhancing endogenous antioxidant defense systems.
The biological activities of N-[((4-Ethyl)-5-mercapto)] compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : Interaction with receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS), thus preventing cellular damage.
Case Studies
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Anticancer Efficacy in Animal Models
- A study evaluated the effects of the compound on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
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Antimicrobial Testing
- In vitro tests against clinical isolates of Staphylococcus aureus showed a dose-dependent response, with effective inhibition noted at concentrations as low as 1 µg/mL.
Q & A
Q. What synthetic methodologies are employed for the synthesis of N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Thiophene core formation : The Gewald reaction is used to construct the thiophene ring using ethyl cyanoacetate, sulfur, and ketones under reflux conditions .
- Triazole ring introduction : Cyclocondensation of thiosemicarbazides with aldehydes or ketones, followed by alkylation to introduce the ethyl and mercapto groups .
- Coupling reactions : Amide bond formation between the triazole and thiophene moieties using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
Key parameters : Reaction yields (64–76%), purification via recrystallization (ethanol/DMF), and characterization by NMR/IR .
Q. How is structural integrity confirmed for this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene aromatic protons at δ 6.8–7.5 ppm, triazole NH at δ 10.2 ppm) .
- IR spectroscopy : Identifies functional groups (C=O stretch at 1680–1700 cm⁻¹, S-H stretch at 2550 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 320 [M+H]⁺) confirm molecular weight .
- X-ray crystallography : Resolves 3D structure and confirms stereochemistry (if crystalline) .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in DMSO and DMF; low solubility in water. Adjust with co-solvents (e.g., ethanol:water 4:1) for biological assays .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at −20°C in inert atmospheres .
Advanced Research Questions
Q. How does the mercapto group influence reactivity in cross-coupling reactions?
The –SH group acts as a nucleophile, enabling:
- Thioether formation : Reacts with alkyl halides (e.g., benzyl bromide) to form S-alkyl derivatives .
- Metal coordination : Binds to transition metals (e.g., Cu²⁺) for catalytic applications, altering electronic properties .
Experimental design : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products by HPLC-MS .
Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?
- Substituent modifications :
- Triazole ring : Electron-withdrawing groups (e.g., nitro) enhance anticancer activity by increasing electrophilicity .
- Thiophene moiety : Methoxy groups improve solubility and binding affinity to enzymes like carbonic anhydrase IX .
- Data table :
| Modification Site | Substituent | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Triazole (R1) | –NO₂ | 0.45 (CA IX inhibition) | |
| Thiophene (R2) | –OCH₃ | 1.2 (Anticancer) |
Q. How is computational modeling used to predict binding modes with biological targets?
- Molecular docking : AutoDock Vina simulates interactions with CA IX (PDB ID 3IAI), identifying hydrogen bonds between the triazole NH and Thr200 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. How do researchers analyze contradictions in biological activity data across studies?
- Assay variability : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 vs. tumor microenvironment pH 6.5) .
- Structural analogs : Test derivatives with controlled substituents to isolate activity contributions (e.g., replacing thiophene with benzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
